molecular formula C12H12O3 B6274111 rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid CAS No. 2102608-14-8

rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid

Cat. No.: B6274111
CAS No.: 2102608-14-8
M. Wt: 204.2
InChI Key:
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Description

rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid: is a spiro compound characterized by a unique structural motif where a benzopyran ring is spiro-fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid typically involves a multi-step synthetic process:

  • Formation of the benzopyran ring: : This step often starts with the condensation of a phenol with an aldehyde to form a benzopyran precursor.

  • Spiro-cyclopropanation: : Cyclopropanation of the benzopyran ring can be achieved through the reaction of a diazo compound with the benzopyran precursor under catalysis by a transition metal such as rhodium or copper.

  • Carboxylation: : Introduction of the carboxylic acid group generally involves treating the spiro intermediate with reagents like carbon dioxide in a suitable base, such as sodium hydroxide.

Industrial Production Methods: : In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and reagents are chosen for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions where the benzopyran ring can be oxidized to produce quinone derivatives.

  • Reduction: : Hydrogenation of the cyclopropane ring might result in the reduction to form more saturated cycloalkane structures.

  • Substitution: : Electrophilic or nucleophilic substitution reactions on the benzopyran ring can introduce various functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

  • Substitution: : Halogenating agents like bromine or iodine for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

  • Oxidation: : Quinone derivatives with altered electronic properties.

  • Reduction: : Saturated derivatives with modified steric characteristics.

  • Substitution: : Functionalized derivatives with varied reactivity.

Scientific Research Applications

rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid has several research applications:

  • Chemistry: : Used as a starting material for the synthesis of complex spirocyclic compounds.

  • Biology: : Studied for its potential as an enzyme inhibitor due to its unique structural properties.

  • Medicine: : Investigated for its potential as a drug candidate in treating various diseases, including cancer and neurodegenerative disorders.

  • Industry: : Utilized in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting enzyme activity or modulating receptor function. Pathways involved may include the inhibition of specific enzymes in metabolic pathways or the modulation of signaling pathways in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxamide: : Similar structure with an amide instead of a carboxylic acid group.

  • (3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid: : Similar compound with different stereochemistry.

Uniqueness: : What sets rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid apart is its specific stereochemistry and the presence of a carboxylic acid group, influencing its reactivity and interactions in various applications.

Properties

CAS No.

2102608-14-8

Molecular Formula

C12H12O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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